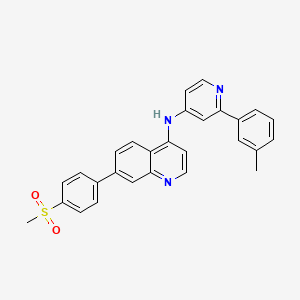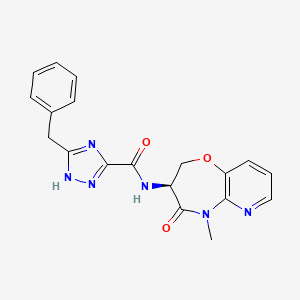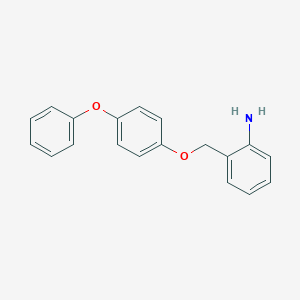
MERS-CoV-IN-1
Descripción general
Descripción
MERS-CoV-IN-1 es un compuesto químico conocido por su potente actividad inhibitoria contra los coronavirus, específicamente el Coronavirus del Síndrome Respiratorio de Oriente Medio (MERS-CoV) y el Coronavirus del Síndrome Respiratorio Agudo Severo (SARS-CoV). Este compuesto se utiliza en composiciones farmacéuticas destinadas a prevenir enfermedades inducidas por estos virus .
Métodos De Preparación
La síntesis de MERS-CoV-IN-1 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsecuentes bajo condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción a menudo son propiedad exclusiva y están documentadas en patentes. Las metodologías generales incluyen:
Síntesis Química: Esto implica la preparación de la estructura central a través de una serie de reacciones químicas, que incluyen condensación, ciclización y modificaciones de grupos funcionales.
Producción Industrial: La producción a gran escala generalmente implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. .
Análisis De Reacciones Químicas
MERS-CoV-IN-1 experimenta diversas reacciones químicas, que incluyen:
Oxidación y Reducción: Estas reacciones implican la ganancia o pérdida de electrones, respectivamente, y son cruciales para modificar los grupos funcionales del compuesto.
Reacciones de Sustitución: Estas implican el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y Condiciones Comunes: Los reactivos típicos incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como la azida de sodio.
Productos Principales: Los productos primarios formados a partir de estas reacciones son derivados de this compound con grupos funcionales modificados, lo que mejora su actividad inhibitoria contra los coronavirus.
Aplicaciones Científicas De Investigación
MERS-CoV-IN-1 tiene aplicaciones significativas en la investigación científica, particularmente en:
Química: Se utiliza como un compuesto modelo para estudiar los mecanismos de inhibición de los coronavirus.
Biología: Se emplea en la investigación para comprender la interacción entre las proteínas virales y los inhibidores.
Medicina: Se investiga por su posible uso en terapias antivirales para tratar infecciones causadas por MERS-CoV y SARS-CoV.
Industria: Se utiliza en el desarrollo de ensayos de diagnóstico y agentes terapéuticos dirigidos a los coronavirus .
Mecanismo De Acción
El mecanismo de acción de MERS-CoV-IN-1 implica su interacción con proteínas virales, específicamente la glicoproteína de pico y la proteasa principal. Al unirse a estos objetivos, this compound inhibe la capacidad del virus para ingresar a las células huésped y replicarse. La alta afinidad del compuesto por estas proteínas interrumpe el ciclo de vida viral, evitando la propagación de la infección .
Comparación Con Compuestos Similares
MERS-CoV-IN-1 es único debido a su alta especificidad y potencia contra MERS-CoV y SARS-CoV. Compuestos similares incluyen:
Nirmatrelvir: Un inhibidor de la proteasa utilizado contra el SARS-CoV-2.
Ensitrelvir: Otro inhibidor de la proteasa con actividad de amplio espectro.
Inhibidores de 3CLpro: Compuestos como 5d y 11d, que han demostrado eficacia contra el SARS-CoV-2 y el MERS-CoV .
This compound destaca por su objetivo específico de MERS-CoV y su posible uso en la prevención de enfermedades inducidas por coronavirus.
Propiedades
IUPAC Name |
2-[(4-phenoxyphenoxy)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c20-19-9-5-4-6-15(19)14-21-16-10-12-18(13-11-16)22-17-7-2-1-3-8-17/h1-13H,14,20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSQUIZZPAFLIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC3=CC=CC=C3N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


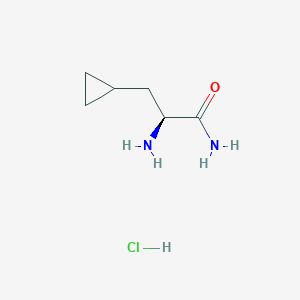
![tert-butyl (3S)-3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8217870.png)
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B8217884.png)
![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine;dihydrochloride](/img/structure/B8217892.png)
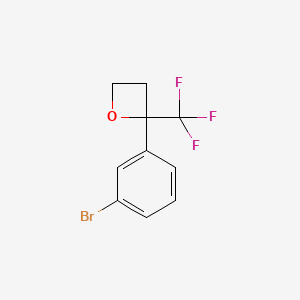
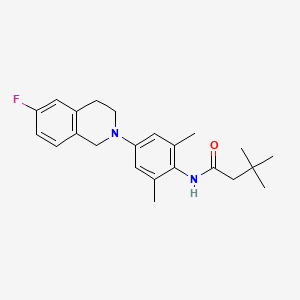
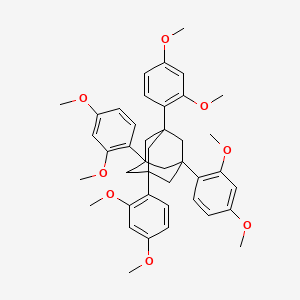
![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B8217919.png)
![2,3,3a,4,9,9a-Hexahydro-3-octanoyl-6-(1-propenyl)-9a-methyl-8H-furo[3,2-g][2]benzopyran-2,9-dione](/img/structure/B8217921.png)
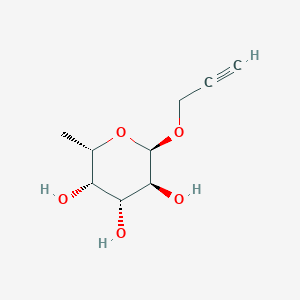
![[(2R,3R,4S,5S)-3,5,6-tris(acetyloxy)-4-fluorooxan-2-yl]methyl acetate](/img/structure/B8217927.png)
![[2,4-Difluoro-3-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B8217929.png)
